1-(5-bromo-1H-indol-3-yl)ethan-1-ol
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Overview
Description
1-(5-Bromo-1H-indol-3-yl)ethan-1-ol is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The presence of a bromine atom at the 5-position of the indole ring and an ethan-1-ol group at the 3-position makes this compound unique and of interest in various scientific fields.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various targets in the body, leading to a range of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including the treatment of cancer cells, microbes, and different types of disorders in the human body .
Preparation Methods
The synthesis of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the bromination of indole derivatives followed by the introduction of the ethan-1-ol group. The reaction conditions typically include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to ensure selective bromination at the 5-position of the indole ring .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-(5-Bromo-1H-indol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted indole derivatives. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield 1-(5-bromo-1H-indol-3-yl)ethanone, while reduction with NaBH4 can produce 1-(5-bromo-1H-indol-3-yl)ethanol .
Scientific Research Applications
1-(5-Bromo-1H-indol-3-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to cell signaling pathways and receptor interactions due to its structural similarity to natural indole derivatives.
Medicine: Research has shown potential anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-(5-Bromo-1H-indol-3-yl)ethan-1-ol can be compared with other similar compounds such as:
1-(5-bromo-1H-indol-2-yl)ethan-1-one: This compound has a similar structure but differs in the position of the ethanone group, leading to different chemical and biological properties.
1-(5-bromo-1H-indol-3-yl)ethanone: The presence of a carbonyl group instead of an alcohol group results in different reactivity and applications.
1-(5-bromo-1H-indol-3-yl)ethanol: This compound is closely related but lacks the ethan-1-ol group, affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(5-bromo-1H-indol-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-6,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBZKZYXTCXBEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC2=C1C=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1553992-62-3 |
Source
|
Record name | 1-(5-bromo-1H-indol-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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